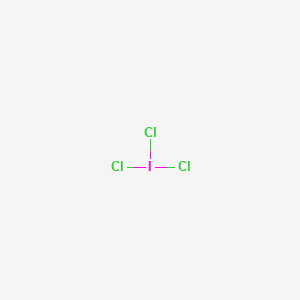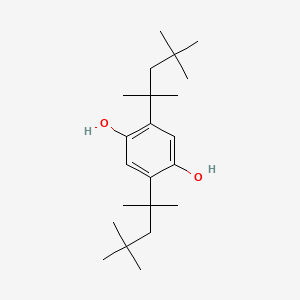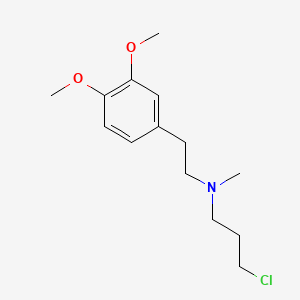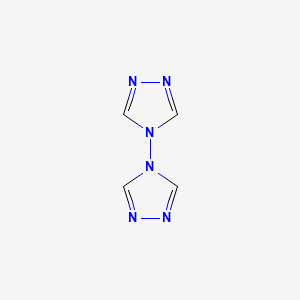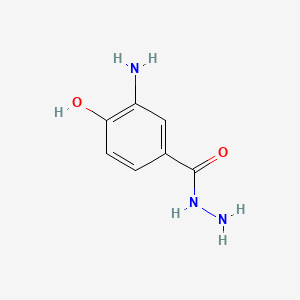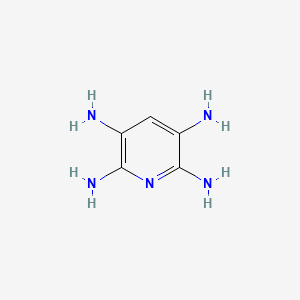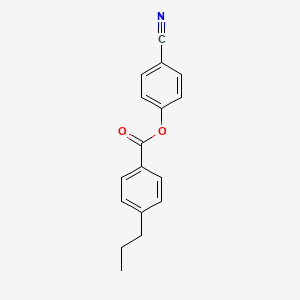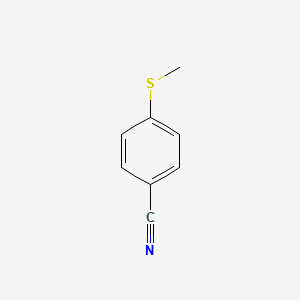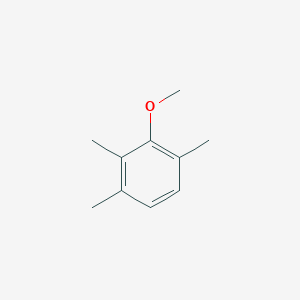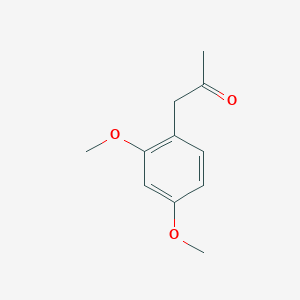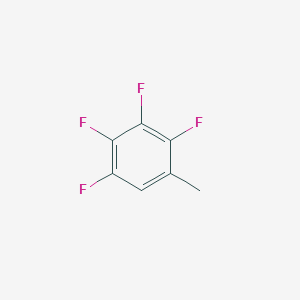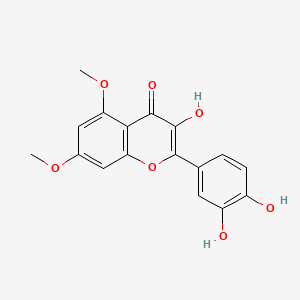
5,7-Dimetoxi-3,3',4'-trihidroxi flavona
Descripción general
Descripción
Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is a dimethoxyflavone that is the 3,4’-dimethyl ether derivative of quercetin . It has been isolated from Combretum quadrangulare and exhibits antineoplastic activity .
Molecular Structure Analysis
The molecular formula of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is C17H14O7 . The molecular weight is 330.29 . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) linked through a heterocyclic pyrone ring © .Physical and Chemical Properties Analysis
The melting point of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is 229-230°C and it should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Efectos farmacológicos y potencial como agente quimiopreventivo
Este derivado de flavona ha sido estudiado por su posible papel como agente quimiopreventivo. La estructura del compuesto, similar a la de la quercetina, sugiere que puede tener actividades antioxidantes, antivirales, antitumorales y de prevención del cáncer . Su presencia en plantas de cereales y el amplio espectro de efectos beneficiosos para la salud lo convierten en un candidato para la ingeniería metabólica para aumentar su acumulación en el endospermo del grano de trigo como nutracéutico .
Inhibición de las enzimas que metabolizan los esteroides
Actúa como un inhibidor de la enzima EC 1.3.1.22, que participa en la conversión de la testosterona en el andrógeno más potente 5 alfa-dihidrotestosterona . Esto sugiere su posible uso en investigaciones relacionadas con la alopecia androgénica y el cáncer de próstata, donde la modulación de los niveles de andrógenos es crucial.
Propiedades antioxidantes
Los flavonoides, incluido este compuesto, son conocidos por sus propiedades antioxidantes. Pueden eliminar los radicales libres y proteger las células del estrés oxidativo, que está relacionado con diversas enfermedades crónicas . Esto los hace valiosos en estudios centrados en el envejecimiento y las enfermedades neurodegenerativas.
Investigación anticancerígena
Los metabolitos secundarios de las plantas que contienen esta flavona han mostrado una gama de aplicaciones biológicas y farmacológicas, incluidas propiedades anticancerígenas . La investigación de este compuesto podría conducir al desarrollo de nuevos fármacos anticancerígenos o terapias complementarias.
Actividad antimalárica
Los compuestos de la misma familia han demostrado propiedades antimaláricas . Dadas las similitudes estructurales, la 5,7-dimetoxi-3,3’,4’-trihidroxi flavona podría explorarse por su eficacia contra la malaria, contribuyendo a la búsqueda de nuevos agentes antimaláricos.
Actividad fungicida
Los estudios han demostrado que los derivados de esta flavona exhiben actividad fungicida contra una gama de hongos patógenos, incluidos los que afectan a humanos, animales y plantas . Esto abre vías para desarrollar nuevos tratamientos antifúngicos o fungicidas agrícolas.
Mecanismo De Acción
Target of Action
The primary target of the compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” is the enzyme 3-oxo-5 alpha-steroid 4-dehydrogenase (NADP+), also known as EC 1.3.1.22 . This enzyme plays a crucial role in the conversion of testosterone into a more potent androgen, 5 alpha-dihydrotestosterone .
Mode of Action
“Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” acts as an inhibitor of the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it interferes with the conversion of testosterone into 5 alpha-dihydrotestosterone . This interaction with its target leads to a decrease in the levels of 5 alpha-dihydrotestosterone, a potent androgen.
Biochemical Pathways
The compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” affects the steroid hormone biosynthesis pathway . By inhibiting the enzyme EC 1.3.1.22, it disrupts the conversion of testosterone into 5 alpha-dihydrotestosterone . This results in a decrease in the levels of 5 alpha-dihydrotestosterone, which can have downstream effects on processes regulated by this androgen.
Result of Action
The molecular and cellular effects of the action of “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” are primarily related to its inhibitory effect on the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it reduces the levels of 5 alpha-dihydrotestosterone, a potent androgen. This can have various effects depending on the context, as 5 alpha-dihydrotestosterone plays a role in numerous biological processes.
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCMNIMMTVBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158818 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13459-07-9 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Di-O-methylquercetin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


